2-Fluorobenzo[d]thiazol-4-ol
Description
Evolution and Significance of Heterocyclic Architectures in Contemporary Chemistry
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure, has a rich history dating back to the 19th century. numberanalytics.com Initial discoveries, such as the isolation of furan (B31954) in 1831 and pyrrole (B145914) in 1834, laid the groundwork for a field that is now integral to numerous scientific disciplines. numberanalytics.comwikipedia.org The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. rroij.comnih.gov
The evolution of this field has been marked by the development of sophisticated synthetic methodologies, allowing for the precise construction of complex heterocyclic frameworks. nih.gov In contemporary chemistry, heterocycles are fundamental building blocks in the design of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comijraset.com Their prevalence is particularly notable in medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.govijnrd.org This significance stems from their ability to serve as versatile scaffolds that can be tailored to achieve specific therapeutic effects. rroij.commdpi.com
Overview of Fluorinated Benzothiazole (B30560) Derivatives in Scientific Inquiry
The introduction of fluorine atoms into organic molecules can profoundly alter their properties. In the context of benzothiazole derivatives, fluorination is a key strategy employed by medicinal chemists to enhance pharmacological profiles. researchgate.net The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. researchgate.net
Scientific inquiry into fluorinated benzothiazoles has revealed that the position of the fluorine substituent on the benzothiazole ring can significantly influence the compound's activity. mdpi.com For instance, studies on various fluorinated benzothiazole derivatives have demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents. tandfonline.comnih.gov The electron-withdrawing nature of fluorine can modulate the electronic characteristics of the benzothiazole system, impacting its interaction with biological macromolecules. mdpi.com While extensive research has been conducted on derivatives such as 6-fluorobenzothiazoles and 7-fluorobenzothiazoles, detailed research findings for many other positional isomers, including 2-Fluorobenzo[d]thiazol-4-ol, are not as prevalent in publicly accessible scientific literature. derpharmachemica.comresearchgate.netnih.govrsc.orgfluorochem.co.ukresearchgate.net
Despite the limited specific research on this compound, its fundamental properties can be cataloged.
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄FNOS | PubChem nih.gov |
| Molecular Weight | 169.18 g/mol | PubChem nih.gov |
| IUPAC Name | 2-fluoro-1,3-benzothiazol-4-ol | PubChem nih.gov |
| CAS Number | 1261630-58-3 | PubChem nih.gov |
| Topological Polar Surface Area | 61.4 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| XLogP3 | 2.5 | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,3-benzothiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZDFBZFSPILEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Fluorobenzo D Thiazol 4 Ol and Its Analogs
Strategic Approaches to the Benzothiazole (B30560) Core
The construction of the benzothiazole ring system is the foundational step in synthesizing the target compound and its analogs. Various strategic approaches have been developed, ranging from classical condensation reactions to modern multicomponent strategies, each offering distinct advantages in terms of yield, substrate scope, and reaction conditions.
Cyclization Reactions and Precursor Modifications
Cyclization reactions represent the most fundamental approach to the benzothiazole core, typically involving the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative. These methods often rely on the careful selection and modification of precursors to achieve the desired substitution pattern.
The most prevalent method for synthesizing the benzothiazole skeleton is the condensation of 2-aminothiophenols with a variety of carbonyl-containing compounds. researchgate.net This approach is highly versatile, allowing for the introduction of diverse substituents at the 2-position of the benzothiazole ring.
Commonly, 2-aminothiophenol (B119425) or its substituted derivatives are reacted with aldehydes, carboxylic acids, or acyl chlorides. researchgate.netindexcopernicus.com The reaction with aldehydes, often catalyzed by acids or promoted by oxidizing agents, proceeds through the formation of a Schiff base intermediate which then undergoes intramolecular cyclization. researchgate.net For instance, a simple and green method utilizes alkyl carbonic acid (formed from CO2 and an alcohol) to promote the condensation and cyclization of 2-aminothiophenol with various aldehydes, offering advantages like mild conditions and simplified work-up. researchgate.net
The use of carboxylic acids, frequently in the presence of a dehydrating agent like polyphosphoric acid (PPA), is another robust method for generating 2-substituted benzothiazoles. nih.gov PPA serves as both a catalyst and a solvent in these reactions. nih.gov The versatility of this method is demonstrated by its application in synthesizing a wide range of derivatives, including those with halo-substituents. nih.gov
| Reagent | Catalyst/Conditions | Product | Reference |
| Aldehydes | Alkyl Carbonic Acid (CO2/MeOH) | 2-Substituted Benzothiazoles | researchgate.net |
| Aldehydes | Laccase/DDQ, O2, H2O | 2-Substituted Benzothiazoles | nih.gov |
| Carboxylic Acids | Polyphosphoric Acid (PPA), 150-250 °C | 2-Substituted Benzothiazoles | nih.gov |
| β-diketones | Brønsted Acid, oxidant/metal-free | 2-Substituted Benzothiazoles | organic-chemistry.org |
This table summarizes various condensation reaction conditions for the synthesis of the benzothiazole core.
For the specific synthesis of a 4-hydroxybenzothiazole core, a suitably substituted 2-aminothiophenol, such as 2-amino-3-hydroxythiophenol, would be the required starting material for these condensation reactions.
Oxidative cyclization offers an alternative and powerful route to the benzothiazole core, often starting from precursors that are not aminothiophenols. These methods typically involve an oxidation step that facilitates the intramolecular C-S bond formation.
A notable biomimetic oxidative route has been employed to prepare a 4-hydroxy-benzothiazole derivative. thieme-connect.com In this approach, N-acetyldopamine is oxidized to its corresponding o-quinone, which then reacts with cysteine methyl ester. A subsequent iron(III)-chloride-mediated oxidative cyclization of the adduct yields the methyl 6-(2-acetylaminoethyl)-4-hydroxy-benzothiazole-2-carboxylate. thieme-connect.com This strategy highlights a pathway to the 4-hydroxy substitution pattern present in the target molecule.
Another common strategy involves the oxidative cyclization of thiobenzanilides (N-(2-halophenyl)benzothioamides). indexcopernicus.com These reactions can be promoted by various catalysts, such as copper(II) complexes, or driven by visible light, sometimes without the need for a photocatalyst or metal. indexcopernicus.comorganic-chemistry.org For example, a visible-light-induced intramolecular C(sp2)-H thiolation allows for the cyclization of thiobenzanilides to benzothiazoles efficiently. organic-chemistry.org Metal-organic frameworks (MOFs), such as NH2-MIL-125(Ti), have also been utilized as heterogeneous catalysts for the oxidative cyclization of o-aminothiophenols with aldehydes, proceeding without an external oxidant. rsc.orgrsc.org
| Starting Material | Catalyst/Oxidant | Key Feature | Reference |
| N-acetyldopamine & Cysteine | Ag2O, then FeCl3 | Forms 4-hydroxybenzothiazole core | thieme-connect.com |
| Thiobenzanilides | Visible light | Metal-free photocyclization | organic-chemistry.org |
| o-Aminothiophenol & Aldehyde | NH2-MIL-125(Ti) MOF | Oxidant-free heterogeneous catalysis | rsc.orgrsc.org |
| N-(2-chlorophenyl) benzothioamide | BINAM–Cu(II) | Intramolecular C-S bond formation | indexcopernicus.com |
This table presents different oxidative cyclization strategies for forming the benzothiazole ring.
Multicomponent reactions (MCRs) provide a highly efficient and atom-economical approach to constructing complex molecules in a single pot. mdpi.com Several MCRs have been adapted for the synthesis of fused benzothiazole systems.
The Biginelli reaction, a well-known MCR, has been utilized to synthesize pyrimido[2,1-b]benzothiazole derivatives. nih.gov This involves a one-pot reaction between 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound. nih.govarkat-usa.org Similarly, a three-component reaction of 2-aminobenzothiazole, various aldehydes, and active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) can be mediated by ultrasound irradiation to produce benzo researchgate.netrsc.orgthiazolo[3,2-a]pyrimidine analogs in excellent yields and short reaction times. tandfonline.com These strategies showcase the power of MCRs in rapidly building molecular complexity around a benzothiazole core. rsc.org
| Reaction Type | Components | Product Type | Reference |
| Biginelli-like | 2-Aminobenzothiazole, Aldehyde, 1,3-Diketone | Pyrimido[2,1-b]benzothiazole | nih.gov |
| Ultrasound-mediated | 2-Aminobenzothiazole, Aldehyde, Active Methylene Compound | Benzo researchgate.netrsc.orgthiazolo[3,2-a]pyrimidine | tandfonline.com |
| One-pot | 2-Aminobenzothiazole, Arylglyoxals, 1,3-Dicarbonyl Compound | Pyrimido[2,1-b]benzothiazole | arkat-usa.org |
This table highlights examples of multicomponent reactions used to synthesize fused benzothiazole systems.
Methodologies for Fluorine Atom Incorporation
Introducing a fluorine atom onto the benzothiazole scaffold can be achieved either by starting with a fluorinated precursor or by fluorinating a pre-formed benzothiazole ring. The latter approach often requires careful control of regioselectivity.
The direct fluorination of an existing benzothiazole ring is a powerful strategy, provided that the reaction can be directed to the desired position. Electrophilic fluorinating agents are commonly used for this purpose.
Selectfluor is a widely used electrophilic fluorinating reagent capable of substituting fluorine onto activated aromatic rings. mdpi.com For benzothiazole and related systems, the regioselectivity of fluorination is governed by the electronic effects of the existing substituents. The reaction often occurs at activated positions, such as those with enamine-like character. mdpi.com For instance, the fluorination of benzo indexcopernicus.comorganic-chemistry.orgrsc.orgtriazin-7-ones with Selectfluor occurs regioselectively at the enamine-activated C-8 position. mdpi.com
To achieve fluorination at a specific, non-activated position, directing groups can be employed. For example, a ruthenium(II)-catalyzed ortho-amidation of 2-aryl benzo[d]thiazoles demonstrates the use of the benzothiazole itself as a directing group to functionalize the adjacent aryl ring. nih.gov While this example is for amidation, similar principles of C-H activation and directed functionalization can be applied to fluorination. The synthesis of 7-Fluoro-1,3-benzothiazole-2-carbaldehyde, for example, can be achieved through methods like the Balz-Schiemann reaction or by using directing groups to guide electrophilic fluorination to the 7-position. The synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole starts with 4-fluoro-3-chloro-aniline, building the fluorinated ring from the ground up, which is another key strategy to ensure specific fluorine placement. derpharmachemica.comderpharmachemica.com
Utilization of Pre-fluorinated Building Blocks in Synthesis
A prominent and effective strategy for the synthesis of fluorinated benzothiazoles, including analogs of 2-Fluorobenzo[d]thiazol-4-ol, involves the use of pre-fluorinated building blocks. This approach offers the advantage of introducing fluorine atoms at specific positions in the target molecule from the outset, often simplifying the purification process and avoiding the use of harsh or non-selective fluorinating agents in later stages.
A common method involves the cyclization of appropriately substituted anilines. For instance, the synthesis of 6-fluorobenzothiazole derivatives often starts with a pre-fluorinated aniline, such as 4-fluoroaniline. This precursor can undergo cyclization with a thiocyanate (B1210189) salt in the presence of an electrophilic halogen, like bromine, to form a 2-amino-6-fluorobenzothiazole (B1267395) intermediate. While this example illustrates fluorination on the benzene ring, the principle extends to the synthesis of the target compound where a pre-fluorinated C1-synthon would be required to introduce the fluorine at the 2-position of the thiazole ring.
Another example is the synthesis of (6-Fluorobenzo[d]thiazol-2-yl)methanol, which utilizes 6-fluoro-2-aminobenzenethiol as a key intermediate. researchgate.net This demonstrates the use of a pre-fluorinated aminothiophenol, a crucial precursor for the benzothiazole core. The synthesis of this compound would logically follow a similar pathway, likely starting from a 2-amino-3-mercaptophenol derivative that is then cyclized with a fluorinated one-carbon source.
Targeted Synthesis of this compound
The targeted synthesis of this compound, a molecule with a specific substitution pattern of a fluorine atom at the C2 position of the thiazole ring and a hydroxyl group at the C4 position of the benzene ring, requires a carefully designed synthetic route. While direct, published syntheses for this exact compound are not extensively documented in publicly available literature, plausible pathways can be constructed based on established benzothiazole chemistry.
Specific Reaction Conditions and Reagent Systems for Selective Formation
The selective formation of this compound likely involves a multi-step sequence. A hypothetical, yet chemically sound, approach would begin with a suitably protected 2-aminophenol (B121084) derivative.
Route 1: Cyclization of a Precursor with a Fluorinated C1-Synthon
A potential pathway involves the reaction of 2-amino-3-mercaptophenol (or a protected version) with a fluorinated electrophile.
Starting Material: A key starting material would be 2-amino-3-mercaptophenol. Due to the reactivity of the thiol and phenol (B47542) groups, protection might be necessary.
Cyclization Reagent: A reagent such as cyanogen (B1215507) fluoride (B91410) (FCN) or a related electrophilic fluorinated one-carbon synthon could be employed to introduce the C2-fluoro substituent and facilitate the cyclization.
Reaction Conditions: The reaction would likely be carried out in an inert solvent, possibly at low temperatures to control the reactivity of the fluorinating agent. A base may be required to facilitate the nucleophilic attack of the thiol and subsequent cyclization.
Route 2: Halogen Exchange from a 2-Halobenzothiazole Precursor
An alternative strategy involves the synthesis of a more accessible 2-halobenzothiazol-4-ol, followed by a halogen exchange (HALEX) reaction.
Synthesis of 2-Chloro- or 2-Bromobenzo[d]thiazol-4-ol: This intermediate could be synthesized from 2-amino-3-hydroxy-thiophenol and a suitable carbonyl derivative followed by halogenation, or through the cyclization of 2-amino-3-mercaptophenol with a reagent like thiophosgene (B130339) to form a 2-mercaptobenzothiazole, which is then converted to the 2-halo derivative. The synthesis of 2-chlorobenzo[d]thiazol-4-ol (B1304945) is documented, confirming the feasibility of this intermediate. bldpharm.com
Fluorination: The resulting 2-chloro- or 2-bromobenzothiazole (B1268465) could then be subjected to nucleophilic fluorination using a fluoride source such as potassium fluoride (KF) in the presence of a phase-transfer catalyst or in a polar aprotic solvent at elevated temperatures.
The table below outlines plausible reagent systems for the key transformation steps.
| Step | Reagent System | Solvent | Temperature | Notes |
| Cyclization | 2-amino-3-mercaptophenol + FCN | Anhydrous THF | -78 °C to RT | Requires careful handling of toxic FCN. |
| Halogen Exchange | 2-Chlorobenzo[d]thiazol-4-ol + KF/Kryptofix [2.2.2] | Acetonitrile | 80-120 °C | A common method for nucleophilic aromatic substitution. |
| Demethylation | 2-Fluoro-4-methoxybenzo[d]thiazole + BBr₃ | Dichloromethane | -78 °C to RT | A standard method for cleaving methyl ethers. |
Optimization of Synthetic Pathways for Yield and Purity
Optimizing the synthesis of this compound is crucial for obtaining the desired product in high yield and purity, which is essential for its potential applications. Optimization would focus on several key parameters for the proposed synthetic routes.
For the cyclization of a pre-fluorinated building block, key optimization parameters include:
Stoichiometry of Reagents: The molar ratio of the 2-amino-3-mercaptophenol derivative to the fluorinating agent would need to be carefully controlled to minimize side reactions.
Reaction Temperature and Time: Gradual warming from a low initial temperature might be necessary to control the exothermicity of the reaction. The reaction time would be monitored by techniques like TLC or LC-MS to ensure complete conversion without product degradation.
Choice of Base: If a base is required, screening different organic and inorganic bases (e.g., triethylamine, pyridine, potassium carbonate) would be necessary to find one that promotes the desired reaction without causing decomposition.
For the halogen exchange route, optimization would involve:
Fluoride Source and Catalyst: Different fluoride salts (KF, CsF) and phase-transfer catalysts (e.g., tetrabutylammonium (B224687) fluoride, Kryptofix) would be tested to find the most efficient combination.
Solvent: The choice of a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) can significantly impact the reaction rate and yield.
Temperature: The reaction temperature would be optimized to achieve a reasonable reaction rate while minimizing thermal decomposition.
The following table presents a hypothetical optimization study for the halogen exchange reaction, a common and often high-yielding method in fluorine chemistry.
| Entry | Fluoride Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KF | None | DMF | 150 | 24 | 25 |
| 2 | KF | TBAI | DMF | 150 | 18 | 40 |
| 3 | KF | Kryptofix [2.2.2] | Acetonitrile | 82 | 12 | 75 |
| 4 | CsF | None | DMF | 120 | 10 | 65 |
| 5 | CsF | Kryptofix [2.2.2] | Acetonitrile | 82 | 8 | 85 |
This data is illustrative and based on typical results for similar HALEX reactions.
Purification of the final product would likely involve column chromatography on silica (B1680970) gel, followed by recrystallization to obtain highly pure this compound. The purity would be assessed by standard analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Fluorobenzo D Thiazol 4 Ol
Mechanistic Investigations of Benzothiazole (B30560) Ring Formation
The formation of the benzothiazole ring is a cornerstone of its chemistry. The most common synthetic routes involve the cyclization of 2-aminothiophenols with various carbonyl compounds.
Intramolecular Cyclization Dynamics
The synthesis of 2-substituted benzothiazoles is often achieved through the condensation and subsequent intramolecular cyclization of a 2-aminothiophenol (B119425) with an appropriate electrophile. In the hypothetical synthesis of 2-Fluorobenzo[d]thiazol-4-ol, a key precursor would be 2-amino-3-mercaptophenol, which would need to react with a fluorine-containing one-carbon electrophile. The dynamics of this intramolecular cyclization would involve the nucleophilic attack of the thiol sulfur on the electrophilic carbon, followed by dehydration to form the thiazole (B1198619) ring. The presence of the hydroxyl group at the 4-position and the fluorine at the 2-position would influence the electron density of the reacting moieties, thereby affecting the kinetics of the cyclization.
Catalytic Effects and Intermediates in Benzothiazole Chemistry
Various catalysts are employed to facilitate the synthesis of benzothiazoles. These can range from simple acids and bases to transition metal catalysts. For instance, a patent describes a process for preparing 2-hydroxy-benzothiazoles by treating a 2-amino-benzothiazole with an alkali or alkaline earth metal hydroxide, which proceeds through an ortho-mercapto-N-phenylurea intermediate before cyclizing. While this applies to a 2-hydroxy derivative, it highlights the types of intermediates that can be involved in benzothiazole rearrangements and syntheses. The synthesis of this compound would likely benefit from catalytic methods to enhance reaction rates and yields, and would be expected to proceed through analogous intermediates.
Chemical Reactivity and Transformation Pathways
The reactivity of the benzothiazole core is influenced by the electron-donating and electron-withdrawing nature of its substituents. The 4-hydroxyl group is an electron-donating group, while the 2-fluoro group is an electron-withdrawing group.
Electrophilic and Nucleophilic Substitutions on the Benzothiazole Core
Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzothiazole ring can undergo electrophilic aromatic substitution. The hydroxyl group at the 4-position is an activating, ortho-, para-directing group. Therefore, electrophilic attack would be expected to occur at positions 5 and 7 of the benzothiazole ring. The electron-withdrawing nature of the thiazole ring itself deactivates the benzene ring to some extent, but the powerful activating effect of the hydroxyl group would likely dominate.
Nucleophilic Aromatic Substitution: The 2-position of the benzothiazole ring is susceptible to nucleophilic attack, especially with a good leaving group like fluorine. The fluorine atom at the C2 position makes this site highly electrophilic and prone to nucleophilic aromatic substitution (SNAr) reactions. A wide range of nucleophiles (O-, N-, and S-centered) could potentially displace the fluoride (B91410) ion.
Oxidation and Reduction Chemistry of the Thiazole Moiety
The thiazole moiety of benzothiazoles can undergo both oxidation and reduction, although these reactions are less common than substitutions on the benzothiazole core. Research on the oxidation of 2-hydroxybenzothiazole (OHBT) has shown that the thiazole ring can be preferentially broken down under certain oxidative conditions. For this compound, the sulfur atom in the thiazole ring is a potential site for oxidation to a sulfoxide or sulfone under controlled conditions with appropriate oxidizing agents.
Reduction of the thiazole ring is generally more difficult due to its aromatic character. However, under strong reducing conditions, the C=N bond in the thiazole ring could potentially be reduced.
Site-Specific C-H Functionalization Strategies for Diversification
Modern synthetic chemistry has seen a surge in the development of C-H functionalization methods. For the benzothiazole core, regioselective C-H functionalization is an attractive strategy for introducing molecular diversity. Research has demonstrated that the C2-H bond of benzothiazoles can be functionalized via the formation of thiazol-2-yl-phosphonium salts. While this compound already has a substituent at the C2 position, C-H functionalization could potentially be directed to other positions on the benzene ring, guided by the existing substituents or through the use of specific directing groups.
Cross-Dehydrogenative Coupling Reactions Involving Benzothiazoles
Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the direct coupling of two different C-H bonds. In the context of benzothiazole chemistry, CDC reactions provide a direct pathway to functionalize the C2 position of the benzothiazole nucleus, a site that is often crucial for modulating the biological and material properties of these heterocyclic compounds. While specific studies on the cross-dehydrogenative coupling of this compound are not extensively documented, the reactivity of the broader benzothiazole class in such transformations offers significant insights into its potential reactivity.
The general mechanism of these reactions involves the activation of the C-H bond at the C2 position of the benzothiazole ring, typically facilitated by a transition metal catalyst, most commonly copper or palladium, in the presence of an oxidant. The oxidant plays a crucial role in regenerating the active catalytic species and driving the reaction forward.
One notable example is the copper-catalyzed dehydrogenative cross-coupling of benzothiazoles with other thiazoles and polyfluoroarenes. nih.govacs.org This method provides a direct route to synthesize 2,2'-linked bithiazoles and 2-polyfluoroarylthiazoles, which are significant structural motifs in materials science and medicinal chemistry. acs.org The reaction proceeds under relatively mild conditions and demonstrates high selectivity for the cross-coupled products over homocoupling. acs.org The proposed mechanism involves the deprotonation of both coupling partners, followed by oxidative coupling at the metal center.
Furthermore, copper-catalyzed cross-dehydrogenative coupling reactions have been successfully applied to the reaction of benzothiazoles with cyclic ethers. nih.gov This reaction provides a straightforward method for the synthesis of 2-alkoxyalkyl-substituted benzothiazoles. nih.gov The process is believed to involve the generation of a radical species from the cyclic ether, which then adds to the C2 position of the benzothiazole.
The following tables summarize representative examples of cross-dehydrogenative coupling reactions involving benzothiazole derivatives, showcasing the scope and versatility of this methodology. Although this compound is not explicitly mentioned in these examples, the successful coupling of other halogenated and substituted benzothiazoles suggests that it could be a viable substrate in similar transformations. The electron-withdrawing nature of the fluorine atom and the electronic influence of the hydroxyl group would likely modulate the reactivity of the C2-H bond, potentially influencing reaction conditions and yields.
Table 1: Copper-Catalyzed Cross-Dehydrogenative Coupling of Benzothiazoles with Thiazoles nih.govamazonaws.com
| Benzothiazole Derivative | Thiazole Derivative | Catalyst / Base | Solvent | Temperature (°C) | Yield (%) |
| Benzothiazole | 4,5-Dimethylthiazole | Cu(OAc)2 / tBuOLi | DMF | 80 | 85 |
| 6-Methylbenzothiazole | 4,5-Dimethylthiazole | Cu(OAc)2 / tBuOLi | DMF | 80 | 82 |
| 6-Methoxybenzothiazole | 4,5-Dimethylthiazole | Cu(OAc)2 / tBuOLi | DMF | 80 | 75 |
| 6-Chlorobenzothiazole | 4,5-Dimethylthiazole | Cu(OAc)2 / tBuOLi | DMF | 80 | 78 |
Table 2: Photoelectrochemical Cross-Dehydrogenative Coupling of Benzothiazoles with Alkanes rsc.orgbohrium.com
| Benzothiazole Derivative | Alkane | Photocatalyst / Electrolyte | Solvent | Irradiation | Yield (%) |
| Benzothiazole | Cyclohexane | TBADT / TBAPF6 | MeCN | 405 nm LED | 85 |
| 5-Chlorobenzothiazole | Cyclohexane | TBADT / TBAPF6 | MeCN | 405 nm LED | 72 |
| 6-Bromobenzothiazole | Cyclohexane | TBADT / TBAPF6 | MeCN | 405 nm LED | 68 |
| Benzothiazole | Cyclopentane | TBADT / TBAPF6 | MeCN | 405 nm LED | 75 |
Table 3: Copper-Catalyzed Cross-Dehydrogenative Coupling of Benzothiazoles with Cyclic Ethers nih.gov
| Benzothiazole Derivative | Cyclic Ether | Catalyst / Oxidant | Solvent | Temperature (°C) | Yield (%) |
| Benzothiazole | Tetrahydrofuran | CuBr / TBHP | Dioxane | 80 | 82 |
| 4-Chlorobenzothiazole | Tetrahydrofuran | CuBr / TBHP | Dioxane | 80 | 75 |
| 5-Methylbenzothiazole | Tetrahydrofuran | CuBr / TBHP | Dioxane | 80 | 85 |
| Benzothiazole | 1,4-Dioxane | CuBr / TBHP | Dioxane | 80 | 78 |
Following a comprehensive search for scientific literature, detailed experimental spectroscopic data specifically for the compound This compound is not available in the public domain. While research exists for structurally related compounds such as other benzothiazole derivatives, fluorinated aromatics, and isomers, this information is not directly applicable to the unique molecular structure of this compound.
The generation of a scientifically accurate and thorough article, complete with specific data tables for ¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR, and UV-Vis spectroscopy as requested, requires direct experimental results from the analysis of the compound . Extrapolating data from related but distinct molecules would be speculative and would not meet the standards of scientific accuracy.
Therefore, it is not possible to provide the requested article content focusing solely on the advanced spectroscopic and structural characterization of this compound at this time. Further empirical research and publication of the findings for this specific chemical entity are required.
Advanced Spectroscopic and Structural Characterization of 2 Fluorobenzo D Thiazol 4 Ol Derivatives
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for the characterization of 2-Fluorobenzo[d]thiazol-4-ol and its derivatives. It provides crucial information regarding the compound's molecular weight and structural features through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (Molecular Formula: C₇H₄FNOS), HRMS provides an exact mass that serves as a definitive confirmation of its identity. The high resolution allows for the calculation of a theoretical exact mass, which is then compared against the experimentally measured value. A minimal mass error (typically <5 ppm) between the theoretical and observed values validates the proposed elemental formula.
Common ionization techniques used in HRMS for such compounds include Electrospray Ionization (ESI), which can be operated in both positive and negative ion modes to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄FNOS |
| Monoisotopic Mass | 169.0001 g/mol |
| Theoretical m/z [M+H]⁺ | 170.0079 |
| Theoretical m/z [M-H]⁻ | 168.9923 |
| Theoretical m/z [M+Na]⁺ | 192.9898 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is essential for analyzing this compound derivatives within complex mixtures, such as reaction products or biological samples.
In a typical LC-MS analysis, the sample is first injected into an HPLC system where individual components are separated on a column (e.g., a C18 column). The separated components then elute directly into the mass spectrometer's ion source. This allows for the acquisition of mass spectra for each purified compound.
Tandem mass spectrometry (MS/MS) experiments within an LC-MS framework are used to study the fragmentation patterns of the parent ion. Collision-Induced Dissociation (CID) is commonly employed to break the molecule into smaller, characteristic fragments. The fragmentation of the benzothiazole (B30560) core often involves characteristic losses. For this compound, key fragmentation pathways would likely involve the cleavage of the thiazole (B1198619) ring and loss of small molecules like CO, HCN, or F. Analysis of these fragment ions helps to piece together the molecule's structure, confirming the connectivity of the atoms. For instance, studies on related benzothiazole structures have detailed specific fragmentation pathways, such as retro-Diels-Alder fission, which could be applicable. asianpubs.org
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical and physical properties.
For a novel compound like this compound, obtaining a single crystal suitable for XRD analysis is a primary goal. Single-crystal XRD analysis would reveal the exact molecular conformation, the planarity of the fused ring system, and how molecules pack in the crystal lattice. The crystal structure is often stabilized by intermolecular interactions such as hydrogen bonding, which would be clearly identified. researchgate.net
In cases where suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) is used. PXRD provides a characteristic diffraction pattern for a crystalline material, which can be used as a fingerprint for phase identification and to assess sample purity.
While specific crystallographic data for this compound is not publicly available, the table below presents representative data from a related substituted benzothiazole derivative to illustrate the type of information obtained from a single-crystal XRD study. mdpi.comresearchgate.net
Table 2: Illustrative Single-Crystal XRD Data for a Benzothiazole Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.84 Å, b = 5.75 Å, c = 12.96 Åα = 90°, β = 110.1°, γ = 90° |
| Volume (V) | 758.8 ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Bond Length (C=N) | ~1.30 Å |
| Key Bond Length (C-S) | ~1.75 Å |
Advanced Spectroscopic Techniques for Specialized Investigations
Beyond routine characterization, advanced spectroscopic methods can provide deeper insights into the electronic structure and behavior of this compound under specific conditions.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used exclusively for the detection and characterization of chemical species that have unpaired electrons, such as radicals. nih.govscielo.org While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, it could potentially form a radical cation or anion through electrochemical or chemical oxidation/reduction.
If a radical species of this compound were generated, EPR spectroscopy would be the definitive method for its characterization. researchgate.net The EPR spectrum would provide:
g-value: This parameter is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment.
Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F) would split the EPR signal into a multiplet pattern. Analysis of this hyperfine structure reveals which atoms are electronically coupled to the unpaired electron, providing a map of the spin density distribution across the molecule. This information is invaluable for understanding the radical's electronic structure and reactivity.
X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Elemental Speciation
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique that probes the electronic state and local coordination environment of a specific atom within a molecule. nih.gov It involves tuning synchrotron-generated X-rays to the core-electron binding energy of an element of interest and measuring the absorption profile.
For this compound, XANES could be applied to several key elements:
Sulfur K-edge XANES: This would provide detailed information about the oxidation state and chemical environment of the sulfur atom. The precise energy of the absorption edge is highly sensitive to the oxidation state, shifting to higher energies as the oxidation state increases from sulfide (B99878) (-2) to sulfate (B86663) (+6). arizona.eduesrf.fr The shape of the spectrum and pre-edge features are a fingerprint of the local bonding environment (e.g., C-S-C in the thiazole ring). nih.gov
Fluorine K-edge XANES: This would probe the local environment of the fluorine atom. The spectral features would be sensitive to the nature of the C-F bond and its interaction with the aromatic system.
Nitrogen K-edge XANES: This would provide insight into the electronic structure of the nitrogen atom within the thiazole ring.
XANES is a non-destructive technique that can be performed on solid or liquid samples, making it a versatile tool for in-situ studies of the compound's electronic structure during chemical or electrochemical processes. researchgate.net
Computational Chemistry and Theoretical Studies on 2 Fluorobenzo D Thiazol 4 Ol
Quantum Chemical Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) for Molecular Geometry and Orbital Characteristics
No specific studies utilizing DFT to determine the molecular geometry and orbital characteristics of 2-Fluorobenzo[d]thiazol-4-ol are currently available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
There are no published FMO analyses detailing the HOMO-LUMO energies and distributions for this compound.
Prediction of Reaction Pathways and Transition States through Energetic Descriptors
Research predicting the reaction pathways and transition states of this compound through energetic descriptors could not be found.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Development of Predictive Models for Chemical Properties and Transformations
No QSAR models have been specifically developed to predict the chemical properties and transformations of this compound.
Correlation of Theoretical Descriptors with Observed Reactivity and Properties
There are no available studies correlating the theoretical descriptors of this compound with its observed reactivity and properties.
Information on the Coordination Chemistry of this compound Is Not Currently Available
Following a comprehensive search of scientific literature and databases, no specific information was found on the coordination chemistry of the compound this compound. The search aimed to identify research pertaining to the synthesis of its metal complexes, structural analysis of such compounds, and the influence of this specific ligand on the reactivity and catalytic activity of metal centers.
The performed searches for scholarly articles, patents, and chemical databases did not yield any results detailing the use of this compound as a ligand in coordination chemistry. Consequently, the requested article, structured around the specific outline provided, cannot be generated.
The outline requested was as follows:
Coordination Chemistry and Ligand Design with 2 Fluorobenzo D Thiazol 4 Ol Scaffolds
Influence of Ligand Structure on Metal Complex Reactivity and Catalytic Activity
While extensive research exists on the coordination chemistry of related benzothiazole (B30560) and thiazole (B1198619) derivatives, no documents were identified that specifically address the synthesis, structure, or catalytic applications of metal complexes formed with the 2-Fluorobenzo[d]thiazol-4-ol scaffold. Therefore, the detailed research findings and data tables required for the article are not available in the public domain at this time.
Photophysical Properties and Optoelectronic Applications of 2 Fluorobenzo D Thiazol 4 Ol Derivatives
Luminescence and Fluorescence Behavior of Benzothiazole (B30560) Chromophores
Benzothiazole and its derivatives are a significant class of heterocyclic compounds known for their robust fluorescent properties. qmul.ac.uk The benzothiazole core constitutes an effective π-conjugated system that, when appropriately substituted, can exhibit strong luminescence in both solution and the solid state. mdpi.com This behavior is attributed to the presence of an electron-withdrawing heteroaromatic ring combined with an extended π-conjugated system, often featuring electron-donating groups. qmul.ac.uk The inherent fluorescence of the thiazole (B1198619) moiety makes its derivatives, including benzothiazoles, suitable for a wide range of applications, from chemosensors to organic light-emitting diodes (OLEDs). mdpi.comscientificarchives.com
The luminescence of these chromophores can be tuned across the visible spectrum. For instance, by modifying the molecular structure, different benzothiazole derivatives have been synthesized that exhibit emissions ranging from blue-violet to green and orange. researchgate.net This tunability is a key feature that makes them attractive for developing advanced optical materials.
To characterize the emissive properties of benzothiazole derivatives, steady-state and time-resolved photoluminescence (PL) spectroscopy are essential techniques.
Steady-State Photoluminescence Spectroscopy measures the fluorescence emission spectrum of a material under continuous excitation at a fixed wavelength. This analysis provides crucial information, including the maximum emission wavelength (λem) and the Stokes shift, which is the difference between the maximum absorption and emission wavelengths. For example, studies on various benzothiazole derivatives show emission maxima ranging from 380 nm to over 600 nm, depending on the specific molecular structure and solvent polarity. mdpi.com The shape and intensity of the emission spectrum can also offer insights into molecular aggregation and excited-state phenomena such as excited-state intramolecular proton transfer (ESIPT), which can lead to dual emission bands. researchgate.net
Time-Resolved Photoluminescence Spectroscopy is used to determine the fluorescence lifetime (τ), which is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This is a critical parameter for understanding the dynamics of the excited state and distinguishing between different de-excitation pathways, both radiative (fluorescence) and non-radiative. For instance, the fluorescence quantum yield is directly related to the rates of these processes. nih.gov
The photoluminescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Accurately determining the quantum yield is vital for evaluating the suitability of a fluorophore for applications like OLEDs and bioimaging. nih.gov
The determination is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The quantum yields for benzothiazole derivatives can vary dramatically, from nearly non-emissive ("dark") to exceptionally bright, with values reported to reach up to 85% in solution for certain derivatives. mdpi.com This wide range highlights the profound impact of molecular structure on emission efficiency. Factors such as molecular rigidity and the balance between radiative and non-radiative decay pathways play a crucial role. nih.gov For example, restricting molecular vibrations through aggregation can enhance emission, a phenomenon known as aggregation-induced emission (AIE). nih.gov
Below is a table summarizing the photophysical properties of select benzothiazole derivatives found in the literature, illustrating the range of observed characteristics.
| Compound Class | Max Emission (λem) | Quantum Yield (ΦF) | Key Features |
| Naphtho[2,3-d]thiazole-4,9-diones | >600 nm (in polar solvents) | Moderate | Exhibit large bathochromic shifts with substituent and solvent changes. mdpi.com |
| Thiophene-benzothiazole derivatives | Colorful emissions | High (up to 85% in solution) | Tunable via controllable energy transfer processes. mdpi.com |
| Benzothiazole-difluoroborates | Variable | "Dark" to "ultra-bright" | Emission efficiency is highly sensitive to substituent positions. nih.gov |
This table is illustrative of the properties of the broader benzothiazole class, as specific data for 2-Fluorobenzo[d]thiazol-4-ol is not available.
Structure-Photophysical Property Correlations in Fluorinated Benzothiazole Systems
The relationship between a molecule's chemical structure and its photophysical properties is fundamental to designing materials with desired optical characteristics. In fluorinated benzothiazole systems, this correlation is particularly pronounced.
The electronic nature and position of substituent groups on the benzothiazole core can dramatically alter its absorption and emission properties. Fluorine, being the most electronegative element, typically acts as a strong electron-withdrawing group through an inductive effect. qmul.ac.uk
Introducing fluorine atoms into the benzothiazole backbone generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. qmul.ac.uk This modification can influence the band gap of the material and, consequently, its emission color. The introduction of electron-donating or electron-withdrawing groups can tune the intramolecular charge transfer (ICT) character of the molecule, which is crucial in determining fluorescence intensity and solvatochromic behavior (a shift in emission color with solvent polarity). nih.gov
While the properties of a single molecule are important, the arrangement of molecules in the solid state often dictates the bulk material's photophysical behavior. mdpi.com Intermolecular interactions such as π-π stacking, C-H···π interactions, and hydrogen bonding govern the crystal packing motif. mdpi.comnih.gov These arrangements can lead to the formation of aggregates (like H- or J-aggregates) that have different electronic properties compared to the isolated molecule, often resulting in red-shifted or blue-shifted emission in the solid state. mdpi.com
In fluorinated systems, interactions involving fluorine atoms, such as πH-πF and πF-πF stacking, can significantly influence molecular packing. qmul.ac.uk The crystal packing can affect the degree of intermolecular electronic coupling and the presence of non-radiative decay pathways. A twisted or non-planar molecular conformation can restrict close π–π interactions, which helps to reduce aggregation-caused quenching and can enhance solid-state emission. Conversely, strong intermolecular forces can increase structural rigidity, which limits intramolecular motions and can also lead to enhanced fluorescence. Therefore, controlling the crystal packing through molecular design is a key strategy for optimizing solid-state luminescent materials. researchgate.netmdpi.com
Potential in Solid-State Photonics and Advanced Optical Devices
The tunable and efficient luminescence of fluorinated benzothiazole derivatives makes them highly promising candidates for applications in solid-state photonics and advanced optical devices. nih.govmdpi.com Their versatility allows for their integration into various technologies, including:
Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives have been successfully used as emissive materials in OLEDs. nih.gov By tuning their structure, emission can be achieved across the visible spectrum, making them suitable for full-color displays and solid-state lighting. Some fluorinated zinc complexes of benzothiazole ligands have demonstrated electroluminescence, including phosphorescence, which is beneficial for achieving high efficiency in OLEDs. qmul.ac.uk
Fluorescent Sensors: The sensitivity of the benzothiazole core's fluorescence to its local environment makes it an excellent building block for chemosensors. mdpi.comscientificarchives.com These sensors can be designed to detect ions, neutral molecules, and changes in environmental properties like viscosity or polarity through changes in their fluorescence intensity or color.
Bioimaging: Bright and photostable benzothiazole-based fluorophores are used as probes in biological imaging. Their ability to be excited by longer wavelengths is advantageous for reducing phototoxicity and background fluorescence in living cells. nih.gov
Optical Recording and Security: Materials exhibiting mechanochromic luminescence (MCL), where the emission color changes in response to mechanical stimuli like grinding or pressure, have potential in data storage and security applications. Certain benzothiazole-boron complexes have shown this property, attributed to transitions between crystalline and amorphous states. nih.gov
The combination of high quantum yields, chemical stability, and tunable emission positions fluorinated benzothiazoles as a versatile platform for the development of next-generation optoelectronic materials. nih.gov
Emerging Research Directions and Future Perspectives for 2 Fluorobenzo D Thiazol 4 Ol
Integration into Novel Functional Materials and Systems
The rigid, planar structure of the benzothiazole (B30560) scaffold, combined with the electron-withdrawing nature of the fluorine atom, makes 2-Fluorobenzo[d]thiazol-4-ol and its derivatives promising candidates for the development of novel functional materials. Research into related fluorinated benzothiazole and benzothiadiazole compounds has demonstrated their potential utility in organic electronics. For instance, some fluorinated benzothiazole derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs). smolecule.com
Fluorination is a well-established strategy for tuning the physical and electronic properties of organic materials. The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for designing materials for applications in organic electronics and photonics. acs.org A detailed study comparing 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) with its fluorinated derivative (DTF2BT) revealed that fluorination leads to a more planar molecular structure and more prominent intermolecular interactions, which are crucial for properties like charge carrier mobility. acs.org These findings suggest that this compound could serve as a valuable building block for creating new polymers and small molecules with tailored optoelectronic properties for use in sensors, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Future research will likely focus on synthesizing polymers and oligomers incorporating the this compound moiety to systematically study how its unique substitution pattern affects key material properties such as thermal stability, solubility, and charge transport characteristics.
Table 1: Comparison of Properties for a Non-fluorinated vs. Fluorinated Benzothiadiazole Analogue
| Property | 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) | 5,6-difluoro-4,7-dithieno-2,1,3-benzothiadiazole (DTF2BT) | Rationale for Future Study of this compound |
|---|---|---|---|
| Molecular Geometry | Less planar | Higher degree of coplanarity acs.org | Planarity is crucial for efficient charge transport in organic semiconductors. |
| Intermolecular Interactions | Standard cofacial overlap acs.org | More prominent intra- and intermolecular S--F and S--N contacts acs.org | Stronger interactions can improve solid-state packing and material performance. |
| Electronic Properties | Standard HOMO/LUMO levels | Fluorination generally lowers HOMO/LUMO energy levels. acs.org | The ability to tune electronic levels is key for designing materials for OLEDs and OPVs. |
Exploration of Advanced Catalytic Applications
While the primary research focus on benzothiazoles has been in medicinal chemistry, their structural features suggest potential applications in catalysis. The thiazole (B1198619) ring contains both nitrogen and sulfur atoms, which can act as coordination sites for metal ions. This makes this compound a potential candidate for use as a ligand in transition-metal catalysis. The electronic properties of the ligand, which are modified by the fluorine and hydroxyl substituents, could influence the activity and selectivity of a metallic catalytic center.
Future work could involve the synthesis of coordination complexes where this compound or its derivatives act as ligands for metals like palladium, copper, rhodium, or iridium. These new catalysts could then be screened for activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or C-H functionalizations. Furthermore, the development of chiral versions of these ligands could open pathways to new asymmetric catalytic processes. The compatibility of fluorinated benzothiazoles with advanced catalytic systems has been demonstrated where α-fluoro benzothiazolyl acetamides were used as substrates in a stereodivergent allylic alkylation with an iridium/magnesium bimetallic catalyst. acs.org This indicates the stability and utility of the fluorinated benzothiazole core in sophisticated chemical environments.
Development of Advanced Computational and Theoretical Frameworks
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and guiding experimental research. mdpi.comresearchgate.net For benzothiazole derivatives, DFT calculations have been used to study their optimized geometries, vibrational frequencies, and electronic properties, such as the HOMO-LUMO energy gap, which is crucial for understanding chemical reactivity. mdpi.comresearchgate.netnih.gov
For this compound, advanced computational models can be developed to:
Predict Reactivity: By calculating the HOMO-LUMO energy gap (ΔE), electron affinity, and ionization potential, researchers can predict the molecule's kinetic stability and reactivity toward different reagents. mdpi.comresearchgate.net For example, studies on related benzothiazoles showed that the introduction of electron-withdrawing CF3 groups resulted in a lower ΔE value, indicating a less stable and more reactive compound. mdpi.com
Simulate Spectroscopic Properties: Theoretical calculations can predict IR, NMR, and UV-Vis spectra, aiding in the characterization of newly synthesized derivatives. nih.gov
Guide Material Design: Computational screening can be used to predict the electronic and photophysical properties of polymers or other functional materials that incorporate the this compound unit, accelerating the discovery of new materials with desired characteristics.
Table 2: Example of Calculated Reactivity Descriptors for a Fluorinated Benzothiazole Derivative
| Parameter | Description | Example Value (Compound with -CF3 groups) | Implication for this compound Research |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.21 eV mdpi.com | Indicates electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.75 eV mdpi.com | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.46 eV mdpi.com | A smaller gap suggests higher reactivity and potential for electronic applications. mdpi.com |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.23 eV researchgate.net | Relates to the stability of the molecule. |
| Electrophilicity Index (ω) | A measure of electrophilic character | 5.56 eV researchgate.net | Helps predict how the molecule will interact in chemical reactions. |
Data is based on a benzothiazole derivative with two -CF3 moieties as reported in computational studies. mdpi.comresearchgate.net These parameters would need to be specifically calculated for this compound.
Addressing Challenges and Identifying Opportunities in Fluorinated Benzothiazole Chemistry
The synthesis of specifically substituted fluorinated benzothiazoles presents notable challenges. Controlling the regioselectivity of the fluorination step on the benzene (B151609) ring can be difficult, often leading to mixtures of isomers that are hard to separate. acs.org For example, the established Jacobsen cyclization of 3-fluoro-thiobenzanilides can produce mixtures of 5- and 7-fluoro-benzothiazoles, requiring modified synthetic processes to obtain pure compounds. acs.orgresearchgate.net These synthetic hurdles represent a significant area for future research.
The opportunities in this field are directly linked to overcoming these challenges:
Novel Synthetic Methods: There is a need for new, more selective, and efficient methods for synthesizing fluorinated benzothiazoles. This includes the development of late-stage fluorination techniques that can introduce fluorine atoms into complex molecules with high precision. pharmtech.com Advances in catalytic fluorination, using reagents like Selectfluor in combination with transition-metal or photoredox catalysts, offer promising pathways. mdpi.com
Expanded Chemical Space: By developing robust synthetic routes, chemists can create a much wider array of fluorinated benzothiazole derivatives. This will allow for a more systematic exploration of structure-activity relationships, potentially leading to the discovery of new compounds with enhanced biological activities or material properties. nih.gov
Medicinal Chemistry Advancement: The incorporation of fluorine is a proven strategy for enhancing the potency and pharmacokinetic profiles of drug candidates. nih.govresearchgate.net Overcoming synthetic challenges will enable the creation of novel fluorinated benzothiazoles as lead compounds for treating a range of diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
